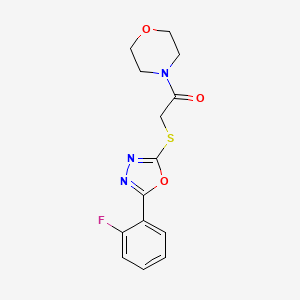

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

説明

The compound 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone features a 1,3,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group. A thioether linkage connects this heterocycle to a morpholinoethanone moiety. The 1,3,4-oxadiazole scaffold is renowned for metabolic stability and diverse bioactivity, while the 2-fluorophenyl group may enhance lipophilicity and target binding. The morpholine ring, a cyclic amine, likely improves solubility and pharmacokinetics compared to non-polar substituents .

特性

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAYNXCZCIIACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is reacted with a suitable nucleophile.

Formation of the thioether linkage: This can be accomplished by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Attachment of the morpholino group: This step typically involves the reaction of a morpholine derivative with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

科学的研究の応用

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

作用機序

The mechanism of action of 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group are often key to these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Yield Comparison :

- Compound 4 (), a structurally similar oxadiazole derivative, achieved a 76% yield using phenacyl bromide and carbazide precursors .

Structural and Functional Comparisons

Core Heterocycle and Substituent Effects

- Oxadiazole vs. Thiadiazole : The target’s oxadiazole core offers greater metabolic stability than thiadiazoles (), which are prone to ring-opening reactions .

- Morpholine Advantage: Compared to pyrimidine () or imidazole () substituents, the morpholino group enhances aqueous solubility, a critical factor in drug bioavailability .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group counterbalances lipophilicity, improving aqueous solubility over phenyl or imidazole derivatives (e.g., ) .

- Metabolic Stability : Oxadiazoles resist enzymatic degradation better than thiadiazoles, suggesting enhanced in vivo half-life for the target compound .

生物活性

The compound 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₅H₁₅F₂N₃OS

- Molecular Weight : 355.4 g/mol

- CAS Number : 393794-54-2

Synthesis

The synthesis of the compound typically involves the reaction between 2-fluorophenyl derivatives and thio-containing reagents leading to the formation of oxadiazole rings. The reaction conditions and purification processes are crucial for obtaining high-purity products suitable for biological assays.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including glioblastoma (LN229) and breast cancer cells.

A study demonstrated that the compound induced apoptosis in cancer cells through DNA damage mechanisms. The efficacy was assessed using colony formation assays and TUNEL assays, which confirmed significant cell death compared to control groups .

Antidiabetic Effects

In vivo studies using genetically modified Drosophila melanogaster models have shown that certain oxadiazole derivatives can lower glucose levels effectively. Compounds similar to 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone were evaluated for their ability to regulate blood sugar levels, indicating a potential therapeutic application in diabetes management .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the interaction of the compound with specific protein targets involved in cancer pathways. The binding affinity and stability of the compound at the active sites were analyzed, providing insights into its mechanism of action .

Study 1: Anticancer Activity Assessment

A recent study synthesized a series of oxadiazole derivatives, including 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone. The compounds were screened for cytotoxicity against LN229 cells. Results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone | 15 | Induction of apoptosis through DNA damage |

| Control (Doxorubicin) | 10 | Topoisomerase inhibition |

Study 2: Antidiabetic Activity Evaluation

In another investigation focusing on antidiabetic properties, the compound was tested in a Drosophila model. The results showed a significant reduction in glucose levels after administration compared to untreated controls.

| Treatment Group | Glucose Level (mg/dL) | % Reduction |

|---|---|---|

| Control | 180 | - |

| Compound | 120 | 33% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。